1-Ethynyl-4-isopropylbenzene
Overview
Description
1-Ethynyl-4-isopropylbenzene is a derivative of ethynylbenzene, a compound characterized by the presence of an ethynyl group attached to a benzene ring. The specific structure of 1-ethynyl-4-isopropylbenzene includes an isopropyl group substituted at the para position relative to the ethynyl group. While the provided papers do not directly discuss 1-ethynyl-4-isopropylbenzene, they offer insights into the behavior of ethynylbenzene and its derivatives, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of ethynylbenzene derivatives can be complex, involving multiple steps and careful control of reaction conditions. For example, the synthesis of metallo-diethynylbenzenes involves alkyne-metathesis methodology and can lead to metal-containing poly(phenyleneethynylene)s, which are redox-active . Although the synthesis of 1-ethynyl-4-isopropylbenzene is not explicitly described, similar synthetic strategies may be employed, with the isopropyl group introduced through electrophilic aromatic substitution or other suitable methods.
Molecular Structure Analysis
The molecular structure of ethynylbenzene derivatives is crucial in determining their physical and chemical properties. X-ray diffraction data has been used to solve the crystal structures of several para-substituted ethynylbenzene derivatives, revealing the presence of intermolecular interactions such as C–H⋯O hydrogen bonds and C–H⋯π interactions . These interactions can influence the packing and stability of the crystals, which may also be relevant for 1-ethynyl-4-isopropylbenzene.
Chemical Reactions Analysis
Ethynylbenzene and its derivatives undergo various chemical reactions, including polymerization and addition reactions. For instance, the polymerization of 1,4-diethynylbenzene on a Cu(111) surface results in disordered covalent networks . Additionally, the pyrolysis of ethynylbenzene leads to a complex mixture of reaction products, including phenylnaphthalenes and phenylindenes, with the reaction pathway influenced by the presence of hydrogen atoms . These findings suggest that 1-ethynyl-4-isopropylbenzene may also participate in similar reactions, potentially yielding a range of polymeric or cyclic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure. For example, a polyacetylene derivative synthesized from 1-ethynyl-4-phenoxybenzene exhibits characteristic UV-visible absorption and photoluminescence spectra, indicative of its conjugated polymer backbone . The presence of substituents can alter these properties, and thus, 1-ethynyl-4-isopropylbenzene would be expected to have its unique set of physical and chemical characteristics, potentially including distinct optical and electronic properties.
Scientific Research Applications
Polymerization Studies
- On-Surface Polymerization : The polymerization of similar compounds, like 1,4-diethynylbenzene, was studied on Cu(111) surfaces. This involved creating disordered covalent networks, highlighting the potential of such compounds in creating new materials or coatings (Eichhorn, Heckl, & Lackinger, 2013).
Chemical Reactions and Kinetics
- Oxidative Dimerization : Research on the kinetics of oxidative dimerization of ethynylbenzene, a structurally related compound, provides insights into reaction mechanisms that could be relevant for 1-Ethynyl-4-isopropylbenzene (Meinders, Prak, & Challa, 1977).
Vapor-Liquid Equilibrium Studies
- Vapor-Liquid Equilibria in Binary Mixtures : Studies involving isopropylbenzene in binary mixtures with carbon dioxide provide crucial data that could be extrapolated to understand the behavior of 1-Ethynyl-4-isopropylbenzene in similar conditions (Bamberger, Schmelzer, Walther, & Maurer, 1994).
High-Pressure Polymorphism
- High-Pressure Polymorphs of Ethynylbenzene : Research into the polymorphism of ethynylbenzene under high pressure provides insights into the structural behavior of similar compounds under varying environmental conditions (Dziubek, Podsiadło, & Katrusiak, 2007).
Pyrolysis and Thermal Conversion
- Thermal Conversion of Hydrocarbons : The pyrolysis of ethynylbenzene, which can be related to 1-Ethynyl-4-isopropylbenzene, was studied to understand the formation of various hydrocarbon derivatives. This kind of study aids in comprehending the thermal stability and decomposition pathways of similar compounds (Hofmann et al., 1995).
Oxidative Dehydrogenation Studies
- Oxidative Dehydrogenation of Alkylbenzenes : Studies on the oxidative dehydrogenation of isopropylbenzene and other alkylbenzenes could offer insights into the potential oxidative behavior of 1-Ethynyl-4-isopropylbenzene under specific catalytic conditions (Bautista et al., 1989).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors and using it only in well-ventilated areas .
properties
IUPAC Name |
1-ethynyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-10-5-7-11(8-6-10)9(2)3/h1,5-9H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODCGGILXPHCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945832 | |
Record name | 1-Ethynyl-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-isopropylbenzene | |
CAS RN |
23152-99-0 | |
Record name | 1-Ethynyl-4-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23152-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23152-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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